molecular formula C8H11N3 B1491660 6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098022-62-7

6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1491660
CAS No.: 2098022-62-7
M. Wt: 149.19 g/mol
InChI Key: KYRXKSCFIIKONQ-UHFFFAOYSA-N
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Description

“6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

The synthesis of imidazole derivatives involves various methods. One common method involves the use of a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .


Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Chemical Reactions Analysis

Imidazole derivatives are known for their diverse and very useful bioactivities . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of related compounds, such as 7-ethoxycarbonyl-2-methyl-6-methylthio-1H-imidazo[1,2-b]-pyrazole, have been explored, contributing to the understanding of the structural aspects of similar compounds (Li et al., 2009). These studies offer insights into the triclinic system and intermolecular interactions, which are critical for the development of materials with specific properties.

Potential Anticancer Agents

  • Research on imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, which share structural similarities with the compound of interest, has shown these to be potential anticancer agents. The synthesis routes developed for these compounds highlight the versatility and potential therapeutic applications of the imidazo pyrazole scaffold (C. Temple et al., 1987).

N-Heterocycle-Fused Tetrahydro-1,4-diazepinones

  • A general approach for the synthesis of N-heterocycle-fused tetrahydro-1,4-diazepinones demonstrates the utility of the imidazo pyrazole core in synthesizing complex heterocyclic systems. This research expands the chemical space and potential applications of such compounds in medicinal chemistry and material science (Karolina Dzedulionytė et al., 2022).

Antioxidant and Antimicrobial Activities

  • New derivatives have been synthesized and evaluated for their antioxidant and antimicrobial activities, indicating the biological relevance of the imidazo pyrazole scaffold. Such studies are crucial for the development of new compounds with potential biological applications (F. Bassyouni et al., 2012).

Eco-Friendly Synthesis Approaches

  • The eco-friendly synthesis of pyranopyrazoles demonstrates the commitment to sustainable chemistry practices. By using water as a medium and imidazole as a catalyst, these methods provide a greener alternative to traditional synthesis routes, contributing to the development of environmentally friendly chemical processes (Aisha Siddekha et al., 2011).

Future Directions

The future directions of research on “6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole” and other imidazole derivatives involve finding new and improved applications . This includes the development of new drugs that overcome the problems of antimicrobial resistance . The search for new indole replacements is mainly motivated by their often low solubility and metabolic stability .

Biochemical Analysis

Biochemical Properties

6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to exhibit antimicrobial, anticancer, and anti-inflammatory properties . It interacts with enzymes such as cytochrome P450, which is involved in the metabolism of various drugs and xenobiotics. The interaction with cytochrome P450 can lead to the inhibition or activation of this enzyme, affecting the metabolic pathways of other compounds. Additionally, this compound can bind to proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. The compound also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells. Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For example, it can inhibit the activity of enzymes involved in DNA replication and repair, thereby preventing the proliferation of cancer cells. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in changes in the expression of genes involved in cell growth, apoptosis, and inflammation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can influence its long-term effects on cellular function . Studies have shown that this compound is relatively stable under physiological conditions, but it can degrade over time, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with sustained inhibition of cell proliferation and modulation of gene expression . The degradation products of this compound may also exhibit biological activity, contributing to its overall effects in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to exhibit therapeutic effects, such as reducing inflammation and inhibiting tumor growth . At high doses, this compound can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound exhibits a dose-dependent response, with higher doses leading to more pronounced biological effects. It is essential to determine the optimal dosage to maximize the therapeutic benefits while minimizing the adverse effects in animal models .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic reactions result in the formation of more water-soluble metabolites that can be excreted from the body. The interaction of this compound with metabolic enzymes can also affect the metabolism of other compounds, leading to potential drug-drug interactions .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . This compound can be transported across cell membranes by specific transporters, such as organic anion transporters and ATP-binding cassette transporters . Once inside the cells, this compound can bind to intracellular proteins, affecting its localization and accumulation . The distribution of this compound within tissues is influenced by its physicochemical properties, such as solubility and lipophilicity, as well as the presence of binding proteins in the blood .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, by post-translational modifications or targeting signals . The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity . For example, the accumulation of this compound in the nucleus can enhance its ability to modulate gene expression, while its presence in the mitochondria can affect cellular metabolism and apoptosis .

Properties

IUPAC Name

6-ethyl-1-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c1-3-7-6-8-10(2)4-5-11(8)9-7/h4-6H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYRXKSCFIIKONQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C=CN(C2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-ethyl-1-methyl-1H-imidazo[1,2-b]pyrazole
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Reactant of Route 5
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Reactant of Route 6
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